(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Catalog No.
S1533867
CAS No.
63088-78-8
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

CAS Number

63088-78-8

Product Name

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1

InChI Key

RKEYKDXXZCICFZ-WHFBIAKZSA-N

SMILES

C1CC(NCC1O)C(=O)O

Canonical SMILES

C1CC(NCC1O)C(=O)O

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O
  • Synthesis of Complex Molecules: Due to its functional groups (hydroxyl and carboxylic acid), (2S,5S)-5-hydroxypiperidine-2-carboxylic acid can serve as a valuable building block for the synthesis of more complex molecules. This can be useful in the development of new drugs, catalysts, and other functional materials.
  • Medicinal Chemistry: The piperidine ring structure is present in many biologically active molecules. (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid's structural features make it a potential candidate for modification and development into new therapeutic agents [].
  • Asymmetric Catalysis: The molecule's stereocenters ((2S,5S)) could potentially allow it to act as a chiral catalyst in asymmetric reactions. Chiral catalysts are crucial for the synthesis of enantiomerically pure compounds, which are essential in many pharmaceutical and material science applications [].

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral compound characterized by a piperidine ring with a hydroxyl group and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry and its role as a building block in the synthesis of various biologically active molecules. The stereochemistry of this compound is significant, as the specific configuration at the second and fifth positions can influence its biological activity and interaction with biological targets.

Typical for piperidine derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, which are important in drug design.
  • Reduction: The hydroxyl group can be oxidized or reduced depending on the reagents used, allowing for further functionalization of the molecule.

These reactions make (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid versatile for synthetic organic chemistry.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid exhibits various biological activities. It has been studied for its potential as an inhibitor in enzymatic processes and as a scaffold for developing pharmaceuticals. Its structural features contribute to its ability to interact with biological macromolecules, which may lead to therapeutic effects. For instance, compounds derived from this structure have shown promise in modulating neurotransmitter pathways, suggesting potential applications in treating neurological disorders.

Several synthesis methods have been reported for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid:

  • Starting from Piperidine Derivatives: The synthesis often begins with commercially available piperidine derivatives, which are then subjected to hydroxylation and carboxylation reactions.
  • Chiral Synthesis: Enantioselective synthesis methods can be employed to ensure the correct stereochemistry is achieved, often using chiral catalysts or auxiliary groups.
  • Functional Group Transformations: Existing functional groups on the piperidine ring can be modified through standard organic reactions such as reduction, oxidation, or substitution to yield the desired product.

These methods highlight the compound's accessibility for further research and development.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various pharmaceuticals due to its ability to form diverse derivatives.
  • Biological Research: The compound is used in studies exploring enzyme inhibition and receptor binding, contributing to our understanding of biochemical pathways.
  • Chemical Biology: Its unique structure allows it to be utilized in probe development for studying biological systems.

Studies have shown that (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid interacts with various biological targets. These interactions are often assessed through:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Testing the compound's effects in living organisms to understand its pharmacodynamics and pharmacokinetics.
  • Molecular Docking Studies: Computational methods are employed to predict how the compound interacts at the molecular level with target proteins.

These studies are crucial for elucidating the mechanisms of action of this compound and its derivatives.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-Pyrrolidinecarboxylic AcidContains a pyrrolidine ringLacks hydroxyl group; less polar
3-HydroxypiperidineHydroxyl group at position 3Different stereochemistry affecting activity
(2R,5R)-5-Hydroxypiperidine-2-carboxylic AcidStereoisomer of (2S,5S) variantDifferent enantiomeric properties
(4R)-4-HydroxyprolineSimilar cyclic structure with hydroxyl groupCommonly used in peptide synthesis

The uniqueness of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid lies in its specific stereochemistry and functional groups that enable distinct interactions within biological systems compared to these similar compounds.

XLogP3

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Dates

Last modified: 08-15-2023

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